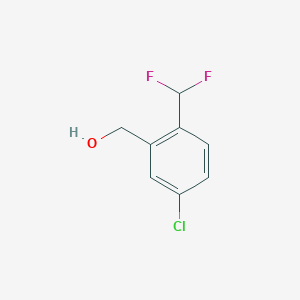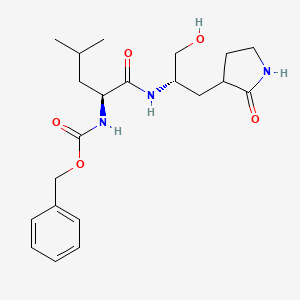
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a pyrimidine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a piperidine derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with a pyrimidine carboxamide derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituents introduced.
Scientific Research Applications
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and paroxetine.
Pyrimidine Carboxamide Derivatives: Compounds with a pyrimidine carboxamide group, such as cytosine and uracil.
Uniqueness
2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide is unique due to its combination of the indole, piperidine, and pyrimidine carboxamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N6O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-hydroxy-2-[4-[(1H-indol-3-ylmethylamino)methyl]piperidin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24N6O2/c27-19(25-28)16-12-23-20(24-13-16)26-7-5-14(6-8-26)9-21-10-15-11-22-18-4-2-1-3-17(15)18/h1-4,11-14,21-22,28H,5-10H2,(H,25,27) |
InChI Key |
FBMRYZFGPAALRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNCC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


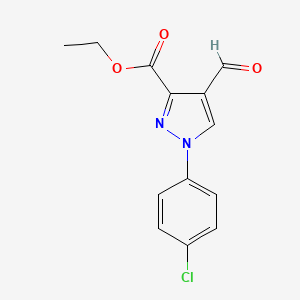
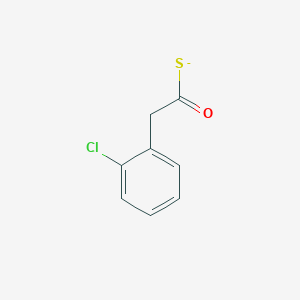

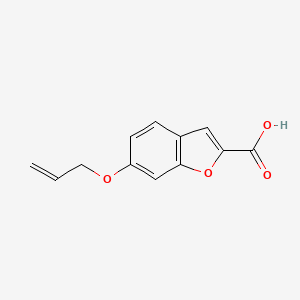
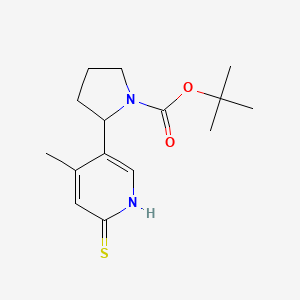
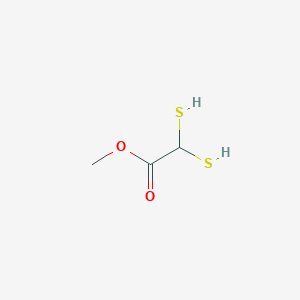

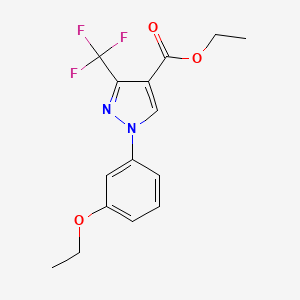
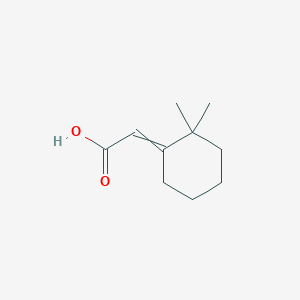

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

